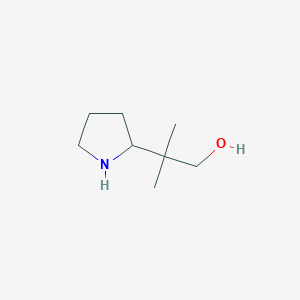

2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol

Description

Overview of Pyrrolidine-Containing Scaffolds in Contemporary Synthetic Methodologies

The pyrrolidine (B122466) ring is a privileged scaffold in organic chemistry, frequently encountered in natural products, pharmaceuticals, and, crucially, as a core element in a vast array of organocatalysts. nih.gov Its rigid five-membered ring structure provides a well-defined stereochemical environment, which is essential for inducing asymmetry in chemical reactions. The secondary amine within the pyrrolidine ring is a key functional group that can participate in various catalytic cycles, most notably through the formation of enamine and iminium ion intermediates. This mode of activation has been successfully applied to a wide range of transformations, including aldol (B89426) reactions, Michael additions, and Mannich reactions. The versatility of the pyrrolidine scaffold allows for facile modification at various positions, enabling the fine-tuning of steric and electronic properties to optimize catalytic activity and selectivity.

Significance of Chiral Amino Alcohol Motifs in Asymmetric Transformations

Chiral amino alcohols are another cornerstone of asymmetric synthesis, serving as both chiral auxiliaries and ligands for metal-catalyzed reactions. The presence of both a hydroxyl and an amino group allows for bidentate coordination to metal centers, creating a rigid and well-defined chiral environment around the catalytic site. This chelation is instrumental in controlling the facial selectivity of approaching substrates, leading to high levels of enantioselectivity. Furthermore, the hydroxyl group can act as a hydrogen-bond donor, further organizing the transition state and enhancing stereochemical control. The proximity of the stereocenter to these coordinating groups ensures efficient transfer of chirality during the catalytic process.

Historical Context and Evolution of Research on 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol Analogues

The development of this compound and its analogues is deeply rooted in the pioneering work on proline and its derivatives as organocatalysts. The discovery that L-proline could catalyze asymmetric aldol reactions marked a significant milestone in the field of organocatalysis. This led to extensive research into modifying the proline scaffold to enhance its catalytic efficacy.

Early modifications focused on the carboxylate group, leading to the development of prolinamides and other derivatives. A significant breakthrough was the reduction of the carboxylic acid to a hydroxymethyl group, yielding prolinol. Prolinol and its derivatives, particularly those with bulky substituents at the α-position to the nitrogen, proved to be highly effective catalysts for a variety of asymmetric transformations. The introduction of bulky groups, such as in diarylprolinol silyl (B83357) ethers, was found to be crucial for creating a sterically hindered environment that effectively shields one face of the reactive intermediate, leading to high enantioselectivities. nih.gov

The evolution of these catalysts has been driven by the need for greater steric hindrance and electronic modulation to control reactivity and selectivity. This has led to the synthesis of a wide array of 2-substituted prolinol derivatives with increasingly complex and bulky substituents. This compound represents a logical progression in this evolution, incorporating a sterically demanding tertiary alcohol group directly attached to the pyrrolidine ring. This design aims to maximize steric shielding of the active site, thereby enhancing stereocontrol in catalytic applications. Research on close analogues, such as N-propionylated (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol, has demonstrated the utility of this structural motif as a chiral auxiliary in asymmetric aldol reactions, showcasing its potential to induce high levels of diastereoselectivity. rsc.org

The following table details the diastereoselectivity of an aldol reaction using an N-propionylated analogue of this compound, highlighting the influence of various additives on the stereochemical outcome. rsc.org

Table 1: Diastereoselectivity in the Aldol Reaction of the Lithium Enolate of N-Propionyl-(S)-2-(2-hydroxy-2-methylpropyl)pyrrolidine with Benzaldehyde (B42025) rsc.org

| Additive (equiv.) | anti:syn Ratio |

| None | 50:50 |

| Cp₂TiCl₂ (1.0) | 95:5 |

| (i-PrO)₃TiCl (1.0) | 20:80 |

| SnCl₂ (1.0) | 15:85 |

| Cp₂ZrCl₂ (1.0) | >95:5 |

| TMSCl (1.0) | 5:95 |

Current Research Frontiers and Prospective Developments for this compound

Current research in the field of pyrrolidine-based organocatalysis is focused on several key areas where this compound and its analogues could play a significant role. One major frontier is the development of catalysts for increasingly challenging asymmetric transformations, such as the synthesis of sterically congested quaternary stereocenters. The bulky nature of the this compound scaffold makes it a promising candidate for catalysts designed to tackle such demanding reactions.

Another active area of research is the immobilization of organocatalysts on solid supports to facilitate catalyst recovery and reuse, a key aspect of green chemistry. The hydroxyl group of this compound provides a convenient handle for attachment to various support materials.

Furthermore, there is a growing interest in synergistic catalysis, where organocatalysts are used in combination with metal catalysts to achieve novel transformations that are not possible with either catalyst alone. The amino alcohol functionality of this compound could potentially interact with metal catalysts, leading to cooperative catalytic systems with unique reactivity and selectivity.

Prospective developments for this compound will likely involve its application in a broader range of asymmetric reactions, including cycloadditions, conjugate additions to challenging substrates, and cascade reactions for the rapid construction of complex molecular architectures. The detailed study of its catalytic behavior through mechanistic investigations and computational modeling will further guide the design of next-generation catalysts with even greater efficiency and selectivity.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-pyrrolidin-2-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2,6-10)7-4-3-5-9-7/h7,9-10H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDGQOKENKZYJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)C1CCCN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Methyl 2 Pyrrolidin 2 Yl Propan 1 Ol and Derivatives

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray structure of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol has not been reported in publicly accessible crystallographic databases. However, the crystal structure of a related derivative, 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, offers valuable insights into the potential solid-state characteristics of this family of compounds. nih.gov The crystallographic data for this related molecule can serve as a model for understanding the structural features that might be observed in this compound.

Absolute Configuration Assignment

For a chiral molecule such as this compound, which contains a stereocenter at the C2 position of the pyrrolidine (B122466) ring, determining the absolute configuration is crucial. X-ray crystallography is a powerful tool for this purpose, particularly through the application of anomalous dispersion. By using an X-ray wavelength near the absorption edge of one of the atoms in the crystal, it is possible to determine the absolute stereochemistry of the molecule.

In the absence of a heavy atom, the determination of the absolute configuration can be more challenging. However, for derivatives of this compound that have been synthesized from chiral starting materials of known configuration, the stereochemistry can often be inferred. The relative configurations of substituents on the pyrrolidine ring in various derivatives have been unequivocally established using X-ray crystallographic analyses.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The presence of a hydroxyl group and a secondary amine in this compound suggests that hydrogen bonding will be a dominant force in its crystal packing. These functional groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive hydrogen bonding networks. It is highly probable that strong O-H···N or O-H···O hydrogen bonds would be observed, organizing the molecules into chains, sheets, or more complex three-dimensional arrays in the solid state.

In the crystal structure of the related compound, 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, the primary intermolecular interactions are weak C-H···O hydrogen bonds, which connect the molecules into chains. nih.govbldpharm.com Given the greater hydrogen bonding capability of this compound, a more robust and intricate network of intermolecular interactions is anticipated.

Table 1: Hydrogen Bond Geometry in a Related Pyrrolidine Derivative

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) |

Conformational Analysis of the Pyrrolidine and Propanol (B110389) Moieties

The five-membered pyrrolidine ring is not planar and typically adopts a puckered conformation to minimize steric strain. The two most common conformations are the "envelope" (or "twist") and "half-chair" forms. In the case of 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one, the pyrrolidine ring exhibits an envelope conformation, with one of the carbon atoms adjacent to the nitrogen atom being out of the plane of the other four atoms. nih.govbldpharm.com It is plausible that the pyrrolidine ring in this compound would also adopt a similar envelope or a closely related twist conformation.

Table 2: Crystal Data and Structure Refinement for a Related Pyrrolidine Derivative

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₉NO |

| Formula weight | 217.30 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 8.2330 (16) |

| b (Å) | 12.534 (3) |

| c (Å) | 12.192 (2) |

| β (°) | 97.96 (3) |

| Volume (ų) | 1246.0 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Wavelength (Å) | 0.71073 |

Data for 2-Methyl-2-phenyl-1-(pyrrolidin-1-yl)propan-1-one nih.gov

Computational Chemistry and Theoretical Investigations of 2 Methyl 2 Pyrrolidin 2 Yl Propan 1 Ol

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. nih.gov It is widely employed to predict molecular geometries, electronic properties, and spectroscopic parameters.

| Computational Parameter | Typical Value/Method | Significance |

| DFT Functional | B3LYP, ωB97X-D | Determines the accuracy of the electronic structure calculation. |

| Basis Set | 6-311++G(d,p), def2-SVP | Defines the set of functions used to build molecular orbitals. |

| Solvent Model | PCM, SMD | Accounts for the effect of the solvent on molecular geometry and properties. |

| Software | Gaussian, ORCA, Spartan | Executes the quantum chemical calculations. |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) and are key to understanding a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. nih.gov For 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, the distribution of the HOMO and LUMO densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively. DFT calculations can provide detailed visualizations and energy levels of these orbitals. nih.gov

| Orbital | Energy (Arbitrary Units) | Localization | Implication for Reactivity |

| LUMO | -1.5 | Primarily on the propanol (B110389) moiety and C-N bond | Susceptible to nucleophilic attack |

| HOMO | -6.8 | Concentrated on the nitrogen atom of the pyrrolidine (B122466) ring | Site for electrophilic attack and protonation |

| HOMO-LUMO Gap | 5.3 | - | Indicates good kinetic stability |

DFT calculations are a well-established methodology for the prediction of NMR chemical shifts, which can significantly aid in structure elucidation and the assignment of experimental spectra. mdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, it is possible to predict the ¹H and ¹³C NMR chemical shifts. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. nih.govmdpi.com

Similarly, DFT can be used to calculate the vibrational frequencies of the molecule, which correspond to the peaks in an infrared (IR) and Raman spectrum. researchgate.net The calculation of the potential energy distribution (PED) can aid in the assignment of the calculated frequencies to specific vibrational modes of the molecule, such as N-H stretching, O-H stretching, and C-H bending. nih.gov This theoretical spectrum can be compared with experimental data to confirm the structure of the synthesized compound. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Landscapes in Solution

While DFT calculations provide information about static molecular structures, molecular dynamics (MD) simulations can be used to explore the dynamic behavior of this compound in a solvent environment, such as water. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes over time. mdpi.com

By running an MD simulation for a sufficient length of time (typically nanoseconds to microseconds), one can map out the conformational landscape of the molecule in solution. This reveals the most populated conformations and the energy barriers between them. Understanding the conformational dynamics is crucial as the biological activity of a molecule can be dependent on its ability to adopt a specific conformation to bind to a target. nih.gov For pyrrolidine derivatives, MD simulations can reveal the flexibility of the ring and the preferred orientations of the substituents. nih.gov

Quantum Chemical Studies of Reaction Mechanisms and Transition States Involving this compound

Quantum chemical methods, particularly DFT, can be used to elucidate the mechanisms of chemical reactions involving this compound. nih.govresearchgate.net This involves locating the transition state (TS) structures that connect reactants and products on the potential energy surface. chemrxiv.org The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. nih.gov

For example, theoretical studies could investigate the mechanism of N-alkylation or O-acylation of this compound. By calculating the energies of the reactants, products, intermediates, and transition states, a detailed reaction profile can be constructed. researchgate.net This can provide insights into the feasibility of a proposed reaction pathway and help in optimizing reaction conditions. researchgate.net Such studies have been performed for reactions involving similar molecules like propanol and pyrrolidine derivatives. nih.govrsc.org

Ligand-Protein Interaction Modeling for Pyrrolidine-Based Ligands

Given that many pyrrolidine-containing molecules exhibit biological activity, it is valuable to investigate the potential interactions of this compound with protein targets using molecular docking and other modeling techniques. nih.govmdpi.com Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov

Docking studies can identify potential binding sites on a protein and predict the binding affinity of the ligand. wu.ac.th The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, can be visualized and analyzed. mdpi.comresearchgate.net For this compound, the hydroxyl group and the secondary amine in the pyrrolidine ring are potential hydrogen bond donors and acceptors, which could play a crucial role in its binding to a protein. nih.gov Such modeling studies are instrumental in the rational design of new, more potent ligands. nih.gov

Applications of 2 Methyl 2 Pyrrolidin 2 Yl Propan 1 Ol in Asymmetric Catalysis and Organic Synthesis

Performance as Chiral Ligands in Metal-Catalyzed Asymmetric Reactions

The structural features of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, specifically the presence of a secondary amine and a hydroxyl group in a defined stereochemical relationship, make it an effective bidentate ligand for coordinating with metal centers. This coordination creates a chiral environment around the metal, enabling the enantioselective transformation of prochiral substrates.

Enantioselective Additions to Carbonyl Compounds (e.g., Diethylzinc (B1219324) Additions)

One of the most well-documented applications of this compound is as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes. Research has demonstrated that this β-amino alcohol can effectively catalyze the addition of diethylzinc to various aromatic aldehydes, yielding optically active secondary alcohols with high enantioselectivities.

In a study by Yang et al., a series of pyrrolidine (B122466) derivatives were prepared from (S)-proline and tested as catalysts in this reaction. The ligand, this compound, which possesses a dimethylmethanol group at the C-2 position of the pyrrolidine ring, was found to be highly effective. The proposed mechanism involves the reaction of the ligand with diethylzinc to form a zinc alkoxide, which then coordinates with another equivalent of diethylzinc and the aldehyde substrate. The steric hindrance provided by the chiral ligand directs the approach of the ethyl group to one of the enantiotopic faces of the aldehyde, leading to the formation of one enantiomer of the product in excess.

The performance of this compound as a chiral ligand in the enantioselective addition of diethylzinc to various aldehydes is summarized in the table below. The results show consistently high yields and excellent enantiomeric excesses (referred to as optical purity, op, in the original publication) for a range of substituted benzaldehydes.

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|

| Benzaldehyde (B42025) | 98 | 99.2 | R |

| 4-Methoxybenzaldehyde | 96 | 95.3 | R |

| 4-Chlorobenzaldehyde | 99 | 98.5 | R |

| 4-Methylbenzaldehyde | 97 | 99.1 | R |

Stereoselective Aldol (B89426) Reactions Mediated by this compound Derivatives

While the use of this compound derivatives as chiral auxiliaries in aldol reactions is well-established, their application as chiral ligands in metal-catalyzed stereoselective aldol reactions is less extensively documented in the literature. In a metal-catalyzed scenario, the ligand would coordinate to a Lewis acidic metal (e.g., Titanium, Boron, Nickel), and this chiral complex would then mediate the reaction between an enolate and an aldehyde, controlling the stereochemical outcome. Although prolinol-derived ligands have been explored in other metal-catalyzed C-C bond-forming reactions, specific detailed studies focusing on their role as ligands in aldol reactions remain a developing area of research. The focus has predominantly been on their role as chiral auxiliaries, where the pyrrolidine derivative is covalently bonded to one of the reactants.

Utility as Chiral Auxiliaries in Stereocontrolled Organic Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary can be cleaved and ideally recycled. N-acylated derivatives of this compound have proven to be effective chiral auxiliaries, particularly in controlling the stereochemistry of aldol reactions.

Diastereoselective Inductions in Carbon-Carbon Bond Formations

The N-propionylated derivative of (S)-(−)-2-(pyrrolidin-2-yl)propan-2-ol has been synthesized and utilized as a chiral auxiliary in stereoselective aldol reactions with benzaldehyde. The stereochemical outcome of these reactions is highly dependent on the choice of Lewis acid used to form the enolate, as well as the reaction conditions such as temperature and solvent.

In a study by Anderson et al., the lithium enolate of the N-propionyl auxiliary was reacted with benzaldehyde in the presence of various Lewis acidic additives. The resulting aldol adducts were formed as a mixture of syn- and anti-diastereomers. It was discovered that the diastereoselectivity could be tuned by the choice of the chelating agent. For instance, certain titanium and zirconium-based Lewis acids favored the formation of the anti-adduct, while tin(II) chloride promoted the formation of the syn-adduct. This tunability is highly valuable in organic synthesis, as it allows for the selective preparation of different stereoisomers of the product.

The influence of different additives on the diastereomeric ratio of the aldol products is detailed in the table below.

| Additive | Diastereomeric Ratio (syn:anti) | Predominant Isomer |

|---|---|---|

| Cp₂ZrCl₂ | 1:2.3 | anti |

| SnCl₂ | >10:1 | syn |

| (i-PrO)₃TiCl | 2.8:1 | syn |

| Cp₂TiCl₂ | 1:1.7 | anti |

| TMSCl | High selectivity for one syn- and one anti-diastereomer |

Cleavage and Recycling Strategies for the Chiral Auxiliary

A crucial aspect of using a chiral auxiliary is its efficient removal from the product without causing racemization or epimerization of the newly formed stereocenters, and the ability to recover the auxiliary for reuse. For the N-propionylated derivative of 2-(pyrrolidin-2-yl)propan-2-ol, methods for its cleavage have been investigated.

Acidic hydrolysis has been employed to successfully cleave the auxiliary and furnish the desired 3-hydroxy-2-methyl-3-phenylpropionic acids. nih.gov However, this method was found to result in low yields and a significant degree of epimerization at the α-carbon. nih.gov This highlights a challenge in the application of this specific auxiliary, where the conditions required for cleavage can compromise the stereochemical integrity of the product. Further optimization of cleavage conditions, potentially under milder basic or reductive protocols, would be necessary to enhance the synthetic utility of this chiral auxiliary. The successful recovery of the intact chiral auxiliary is paramount for its cost-effective use in large-scale synthesis.

Exploration of Organocatalytic Properties for this compound and Analogues

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric catalysis alongside biocatalysis and metal catalysis. Proline and its derivatives are among the most studied and successful organocatalysts, particularly for asymmetric aldol reactions. nih.govresearchgate.netillinois.edu These catalysts typically operate through an enamine-based mechanism, where the secondary amine of the pyrrolidine ring reacts with a carbonyl donor to form a nucleophilic enamine intermediate. The chiral environment of the catalyst then directs the enantioselective attack of this enamine on a carbonyl acceptor.

This compound is a prolinol derivative, a class of compounds that has been investigated in organocatalysis. However, research has shown that for high levels of stereoselectivity in direct aldol reactions, modifications to the basic prolinol structure are often necessary. The simple prolinol scaffold of this compound lacks the additional directing groups that are often crucial for high stereoinduction.

More complex prolinamide and prolinethioamide derivatives, which incorporate hydrogen-bond-donating groups, have been shown to be more effective organocatalysts. These additional functional groups can activate the carbonyl acceptor through hydrogen bonding, leading to a more organized and rigid transition state, which enhances stereoselectivity. For instance, l-prolinamides derived from α,β-hydroxyamines, which possess a terminal hydroxyl group, have demonstrated more efficient catalysis and higher enantioselectivities in direct aldol reactions. This suggests that while this compound itself may exhibit some organocatalytic activity, its analogues with additional functionalities are more promising candidates for developing highly stereoselective organocatalytic transformations. The exploration of such analogues continues to be an active area of research in the field of organocatalysis.

Role as Key Intermediates and Building Blocks in the Synthesis of Complex Molecules

The utility of this compound as a key intermediate stems from the versatile reactivity of its constituent functional groups. The secondary amine of the pyrrolidine ring, the primary alcohol, and the chiral center at the 2-position of the pyrrolidine all offer strategic points for molecular elaboration. This trifunctional nature allows for sequential and regioselective modifications, enabling the synthesis of highly substituted and stereochemically complex target molecules.

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented in publicly available literature, its structural motif is present in numerous complex alkaloids and other biologically active natural compounds. The synthesis of analogs and derivatives of this compound serves as a model for the stereoselective construction of the 2-substituted pyrrolidine core, a common feature in many natural products.

For instance, the principles involved in the synthesis of this amino alcohol are foundational to the assembly of more intricate systems. Methodologies developed for the stereocontrolled installation of the quaternary carbon center and the hydroxymethyl group can be extrapolated to the synthesis of natural product scaffolds containing similar structural elements. The pyrrolidine moiety itself is a well-established pharmacophore, and the specific substitution pattern of this compound provides a template for creating analogs of natural products with potentially enhanced or modified biological activities.

| Structural Feature | Synthetic Utility in Scaffolds |

| Chiral Pyrrolidine Ring | Core of numerous alkaloids and bioactive molecules. |

| Quaternary Carbon Center | Induces steric hindrance, influencing conformation and bioactivity. |

| Primary Hydroxyl Group | A versatile handle for further functionalization and extension of the molecular framework. |

This table illustrates the key structural features of this compound and their significance in the construction of complex molecular scaffolds.

The pyrrolidine nucleus is a privileged scaffold in medicinal chemistry, with a significant number of FDA-approved drugs containing this heterocyclic motif. The value of this compound as a precursor lies in its ability to be transformed into a variety of derivatives that can serve as key intermediates for APIs.

The synthesis of pyrrolidine-containing drugs often begins with chiral precursors derived from amino acids like proline. (S)-prolinol, a reduction product of proline, is a common starting material for many pharmaceuticals. The synthetic strategies to access this compound often parallel those used for other important chiral pyrrolidinemethanols, involving stereoselective alkylation or addition reactions to proline derivatives.

While specific APIs directly synthesized from this compound are not prominently reported, its structural framework is highly relevant. For example, the development of novel catalysts and ligands for asymmetric synthesis often employs chiral amino alcohols. Derivatives of this compound have the potential to be explored as ligands in metal-catalyzed reactions or as organocatalysts, thereby facilitating the synthesis of a broad range of chiral APIs.

Emerging Research Areas and Methodological Advances for 2 Methyl 2 Pyrrolidin 2 Yl Propan 1 Ol

Development of Flow Chemistry and Continuous Synthesis Approaches

The transition from traditional batch processing to continuous flow synthesis represents a paradigm shift in the manufacturing of fine chemicals and pharmaceuticals. For the synthesis of 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, flow chemistry offers substantial advantages, including enhanced safety, improved heat and mass transfer, and greater scalability.

Continuous flow methods allow for precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing highly exothermic or rapid reactions often involved in the synthesis of complex chiral molecules. nih.gov The high surface-area-to-volume ratio in microreactors enables efficient thermal management, minimizing the formation of byproducts that can arise from localized temperature fluctuations in large batch reactors. researchgate.net

Research in this area focuses on adapting multi-step synthetic sequences for pyrrolidine (B122466) derivatives into a continuous, telescoped process. This involves the use of packed-bed reactors with immobilized catalysts or reagents, which simplifies purification by eliminating the need to separate the catalyst from the reaction mixture. For example, a potential flow synthesis could involve the continuous reduction of a suitable keto-pyrrolidine precursor, followed by an in-line purification step. This approach is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of extensive work-up procedures, and reduced waste generation. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours to days | Minutes to a few hours |

| Temperature Control | Difficult, potential for hotspots | Precise and uniform |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer with small reaction volumes |

| Scalability | Challenging, requires process redesign | Straightforward by extending operation time |

| Product Purity | Variable, may require extensive purification | Often higher due to better control and fewer side reactions |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial Intelligence (AI) and Machine Learning (ML) are becoming indispensable tools in modern organic synthesis. For a molecule like this compound, where stereoselectivity is paramount, ML algorithms can accelerate the discovery and optimization of synthetic routes. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal reaction conditions, and even design novel catalysts. rsc.orgsemanticscholar.org

One key application is the prediction of enantioselectivity in asymmetric catalysis. chemistryworld.com By training ML models on existing data from reactions involving chiral pyrrolidine-based catalysts, researchers can predict which catalyst-substrate combination will yield the highest enantiomeric excess for the synthesis of the desired stereoisomer of this compound. rsc.orgresearchgate.net This predictive power significantly reduces the number of experiments required, saving time and resources. nih.gov

Furthermore, ML algorithms can be integrated into self-optimizing reactor systems. semanticscholar.org In such a setup, a flow reactor is connected to an online analytical instrument, and an ML algorithm analyzes the real-time data to adjust reaction parameters (e.g., temperature, flow rate, reagent concentration) to maximize yield and selectivity. This autonomous approach allows for rapid optimization of complex multi-variable systems, a task that is often challenging and labor-intensive when performed manually. semanticscholar.org

| Experiment Type | Catalyst | Temperature (°C) | Pressure (bar) | Predicted Enantiomeric Excess (%) | Experimental Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Initial (Human-led) | Catalyst A | 40 | 20 | 85 | 83 |

| ML-Suggested 1 | Catalyst B | 55 | 35 | 95 | 94 |

| ML-Suggested 2 | Catalyst B | 50 | 40 | 99 | 98.5 |

| ML-Optimized | Catalyst B | 52 | 38 | >99 | >99 |

Mechanistic Studies Using Advanced In-Situ Spectroscopic Techniques

A deep understanding of reaction mechanisms is crucial for improving the synthesis of this compound. Advanced in-situ spectroscopic techniques allow chemists to observe reactive intermediates and transition states directly, providing insights that are not accessible through traditional offline analysis.

Techniques such as time-resolved infrared (TRIR) spectroscopy and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time. numberanalytics.com This data is invaluable for elucidating complex catalytic cycles, such as those involved in the copper-catalyzed synthesis of pyrrolidines. nih.govacs.org By identifying key intermediates and understanding their kinetics, reaction conditions can be fine-tuned to favor the desired reaction pathway and suppress side reactions.

For instance, in a potential synthesis involving the addition of an organometallic reagent to a proline derivative, in-situ spectroscopy could help determine the structure of the active catalyst, identify any catalyst deactivation pathways, and clarify the role of additives. This level of mechanistic detail is essential for the rational design of more efficient and selective catalysts. acs.org

Exploration of Solid-Phase Synthesis Techniques for Libraries of Pyrrolidinyl Propanol Derivatives

Solid-phase synthesis, a cornerstone of combinatorial chemistry, is being explored for the rapid generation of libraries of derivatives based on the this compound scaffold. wikipedia.org In this technique, the starting material is anchored to a solid support (e.g., a polymer bead), and subsequent reactions are carried out. nih.govresearchgate.net The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away, leaving the desired product attached to the resin. wikipedia.org

This methodology is particularly powerful for drug discovery, where large numbers of structurally related compounds need to be synthesized and screened for biological activity. capes.gov.br Using a "split-and-pool" strategy, a vast number of unique pyrrolidinyl propanol derivatives can be synthesized simultaneously. wikipedia.org For example, the pyrrolidine nitrogen or the primary alcohol of the core structure can be functionalized with a diverse set of building blocks, leading to a library of compounds with varied physicochemical properties. This approach has been successfully used to prepare libraries of other functionalized pyrrolidines. nih.govresearchgate.net

| Scaffold | Functionalization Point | Building Block Set A (R1 on Nitrogen) | Building Block Set B (R2 on Oxygen) | Total Compounds |

|---|---|---|---|---|

| This compound | N-H and O-H | Benzyl | Acetyl | 9 |

| 4-Chlorobenzyl | Benzoyl | |||

| 2-Naphthylmethyl | Pivaloyl |

Green Chemistry Aspects in the Synthesis and Application of this compound

The principles of green chemistry are increasingly influencing the design of synthetic routes for complex molecules. The goal is to minimize environmental impact by reducing waste, using less hazardous substances, and improving energy efficiency. mdpi.com

For the synthesis of this compound, green chemistry approaches include:

Biocatalysis: Utilizing enzymes, such as amine dehydrogenases or transaminases, can enable the highly stereoselective synthesis of chiral amino alcohols under mild, aqueous conditions. frontiersin.orgnih.govacs.org This avoids the need for heavy metal catalysts and harsh reagents often used in traditional chemical synthesis. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. This often involves catalytic reactions over stoichiometric ones. mdpi.com

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or supercritical fluids. Some multi-component reactions for synthesizing pyrrolidinone derivatives have been successfully carried out in ethanol.

Catalytic Hydrogenation: Employing catalytic hydrogenation for reduction steps is a green and efficient alternative to metal hydrides like LiAlH4, which are expensive and pose risks in large-scale applications. jocpr.com

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable and economically viable.

| Synthetic Method | Typical Reagents/Catalysts | Solvent | Atom Economy | Environmental (E)-Factor (Waste/Product) |

|---|---|---|---|---|

| Classical Reduction | LiAlH4 (stoichiometric) | THF, Diethyl ether | Low | High (>25) |

| Catalytic Hydrogenation | H2, Pd/C or Ru catalyst | Methanol, Ethanol | High | Low (1-5) |

| Biocatalytic Reductive Amination | Enzyme (e.g., AmDH), Ammonia (B1221849), NADH | Aqueous buffer | Very High | Very Low (<1) |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Methyl-2-(pyrrolidin-2-yl)propan-1-ol, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via multi-step reactions, such as nucleophilic substitution of a tertiary alcohol with pyrrolidine derivatives or reductive amination of ketone intermediates. For example, a two-step approach involving (1) condensation of 2-pyrrolidinone with a methyl-substituted epoxide, followed by (2) catalytic hydrogenation to reduce any unsaturated intermediates. Purification typically employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol. Purity (>95%) is confirmed via HPLC or GC-MS .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR identify proton environments and carbon frameworks, with pyrrolidine ring protons appearing as multiplet signals (δ 1.5–3.0 ppm) and hydroxyl protons as broad singlets (δ 1.0–2.5 ppm).

- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 172.18).

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks, as demonstrated in related pyrrolidine derivatives (e.g., symmetry codes and unit cell parameters in ).

- IR Spectroscopy : Confirms hydroxyl (3200–3600 cm) and tertiary amine (~2800 cm) functional groups .

Q. How can preliminary biological activity screening be designed for this compound?

- Methodological Answer :

- In vitro assays : Test receptor binding (e.g., GPCRs) or enzyme inhibition (e.g., kinases) using fluorescence polarization or colorimetric substrates.

- Cytotoxicity profiling : Use MTT assays on mammalian cell lines (e.g., HEK293) to establish IC values.

- In silico modeling : Docking studies (AutoDock Vina) predict interactions with biological targets, leveraging the compound’s hydroxyl and pyrrolidine groups for hydrogen bonding and hydrophobic interactions .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity and synthetic reproducibility of this compound?

- Methodological Answer : The stereochemistry at the pyrrolidine ring (e.g., R vs. S configuration) significantly impacts target binding. Chiral resolution via HPLC (Chiralpak AD-H column) or asymmetric synthesis (e.g., Sharpless epoxidation) ensures enantiopurity. Comparative bioactivity studies using enantiomers (e.g., ’s (S)-enantiomer) reveal differences in IC values, highlighting the need for controlled stereochemical synthesis .

Q. How can contradictions in solubility and stability data be resolved during formulation studies?

- Methodological Answer :

- Solubility : Use shake-flask methods with buffers (pH 1–10) and co-solvents (DMSO, PEG 400). Discrepancies may arise from polymorphic forms, which are identified via differential scanning calorimetry (DSC).

- Stability : Accelerated stability studies (40°C/75% RH for 6 months) monitor degradation by LC-MS. Hydrolysis of the hydroxyl group is mitigated by lyophilization or storage at 2–8°C (as in ) .

Q. What advanced analytical methods quantify trace impurities in bulk samples?

- Methodological Answer :

- HPLC-DAD/UV : Detect impurities at 0.1% levels using a C18 column (gradient: 5–95% acetonitrile/water + 0.1% TFA).

- GC-MS Headspace Analysis : Identifies volatile byproducts (e.g., residual solvents).

- NMR Relaxometry : Quantifies low-abundance isomers or diastereomers .

Q. How can computational methods predict metabolic pathways and toxicity risks?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ProTox-II simulate hepatic metabolism (e.g., CYP450 oxidation of the pyrrolidine ring) and toxicity endpoints (e.g., hepatotoxicity).

- Metabolite Identification : Incubate with liver microsomes and analyze via LC-HRMS to detect phase I/II metabolites .

Case Study: Addressing Reproducibility Challenges

Q. Why might biological activity vary between research groups using the same compound batch?

- Methodological Answer : Variations may stem from:

- Solvent residues : Residual DMSO in stock solutions alters cell permeability. Confirm via H NMR.

- Conformational dynamics : The pyrrolidine ring’s chair-boat interconversion (studied via variable-temperature NMR) affects binding kinetics.

- Protocol differences : Standardize assay conditions (e.g., serum-free media, incubation time) and validate with positive controls (e.g., ’s reference compound) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.